molecular formula C31H42FNO3 B12421569 4-Defluoro-2-fluoro haloperidol decanoate-d19

4-Defluoro-2-fluoro haloperidol decanoate-d19

Cat. No.: B12421569
M. Wt: 514.8 g/mol
InChI Key: NNRZAPWMNLBZDV-NUHNGKHESA-N
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Preparation Methods

The synthesis of 4-Defluoro-2-fluoro haloperidol decanoate-d19 involves multiple steps, including the introduction of deuterium and fluorine atoms into the haloperidol structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of deuterated reagents and fluorinating agents under controlled conditions to achieve the desired substitution on the haloperidol decanoate backbone .

Chemical Reactions Analysis

4-Defluoro-2-fluoro haloperidol decanoate-d19 undergoes various chemical reactions, including:

Scientific Research Applications

4-Defluoro-2-fluoro haloperidol decanoate-d19 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of haloperidol derivatives.

    Biology: Employed in the investigation of receptor binding and signal transduction pathways.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of haloperidol derivatives.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of 4-Defluoro-2-fluoro haloperidol decanoate-d19 involves its interaction with dopamine receptors in the brain. By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter involved in mood regulation and psychotic disorders. This interaction leads to a reduction in psychotic symptoms and stabilization of mood .

Comparison with Similar Compounds

4-Defluoro-2-fluoro haloperidol decanoate-d19 is unique due to its deuterium labeling and specific fluorine substitution. Similar compounds include:

These similar compounds differ in their pharmacokinetic properties, receptor binding affinities, and overall efficacy in research applications.

Properties

Molecular Formula

C31H42FNO3

Molecular Weight

514.8 g/mol

IUPAC Name

[1-[4-(2-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate

InChI

InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-20-30(35)36-31(26-15-9-8-10-16-26)21-24-33(25-22-31)23-14-19-29(34)27-17-12-13-18-28(27)32/h8-10,12-13,15-18H,2-7,11,14,19-25H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,11D2,20D2

InChI Key

NNRZAPWMNLBZDV-NUHNGKHESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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